7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of compound '7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione' involves the cyclization of a substituted chromone with a substituted pyrrole. The isoxazole and phenyl groups are introduced through appropriate reactions. The final step involves the introduction of an ethyl group through alkylation.
Starting Materials
4-methylphenol, 2,3-dimethoxybenzaldehyde, malonic acid, ethyl acetoacetate, methyl isoxazole-5-carboxylate, ethyl bromoacetate, potassium hydroxide, acetic acid, sodium carbonate, ethanol, wate
Reaction
Step 1: Synthesis of 4-methylphenyl substituted chromone
React 4-methylphenol with 2,3-dimethoxybenzaldehyde in the presence of a base such as potassium hydroxide to obtain 4-methylphenyl substituted chromone., Step 2: Synthesis of substituted pyrrole
React methyl isoxazole-5-carboxylate with malonic acid and ethyl acetoacetate in the presence of a base such as sodium carbonate to obtain substituted pyrrole., Step 3: Synthesis of compound intermediate
React the 4-methylphenyl substituted chromone and substituted pyrrole in acetic acid to obtain the compound intermediate., Step 4: Synthesis of 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
React the compound intermediate with ethyl bromoacetate in the presence of a base such as potassium hydroxide to obtain 7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.
properties
IUPAC Name |
7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-4-15-7-10-18-17(12-15)22(27)20-21(16-8-5-13(2)6-9-16)26(24(28)23(20)29-18)19-11-14(3)30-25-19/h5-12,21H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBJARCWTSOZEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
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